(6-Iodo-4-nitropyridin-2-YL)methylamine
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Overview
Description
(6-Iodo-4-nitropyridin-2-YL)methylamine is a chemical compound with the molecular formula C6H6IN3O2 and a molecular weight of 279.04 g/mol It is characterized by the presence of an iodine atom, a nitro group, and a methylamine group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Iodo-4-nitropyridin-2-YL)methylamine can be achieved through several methods. One common approach involves the nitration of pyridine derivatives followed by iodination and subsequent amination. For instance, the nitration of pyridine can be carried out using a mixture of nitric acid and sulfuric acid to introduce the nitro group. The iodination step can be performed using iodine and a suitable oxidizing agent, such as hydrogen peroxide.
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration and iodination processes, followed by purification steps to obtain the desired compound with high purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
(6-Iodo-4-nitropyridin-2-YL)methylamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The iodine atom can be replaced by other functional groups through reduction reactions.
Substitution: The methylamine group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, iodine, and various nucleophiles. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations occur efficiently .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups in place of the iodine atom .
Scientific Research Applications
(6-Iodo-4-nitropyridin-2-YL)methylamine has several scientific research applications:
Mechanism of Action
The mechanism of action of (6-Iodo-4-nitropyridin-2-YL)methylamine involves its interaction with molecular targets and pathways within biological systems. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The iodine atom and methylamine group also contribute to the compound’s reactivity and interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
(4-Iodo-6-nitropyridin-2-YL)methylamine: Similar structure but with different positions of the iodine and nitro groups.
(6-Iodo-4-nitropyridin-2-yl)methanamine: Similar structure but with a methanamine group instead of a methylamine group.
Uniqueness
(6-Iodo-4-nitropyridin-2-YL)methylamine is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Its combination of an iodine atom, nitro group, and methylamine group makes it a versatile compound for various applications .
Properties
Molecular Formula |
C6H6IN3O2 |
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Molecular Weight |
279.04 g/mol |
IUPAC Name |
(6-iodo-4-nitropyridin-2-yl)methanamine |
InChI |
InChI=1S/C6H6IN3O2/c7-6-2-5(10(11)12)1-4(3-8)9-6/h1-2H,3,8H2 |
InChI Key |
OQBBMCLRVPNHIU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1CN)I)[N+](=O)[O-] |
Origin of Product |
United States |
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